5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
CAS No.: 1705129-58-3
Cat. No.: VC4171663
Molecular Formula: C23H27N5O3
Molecular Weight: 421.501
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705129-58-3 |
|---|---|
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 421.501 |
| IUPAC Name | 5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3 |
| Standard InChI Key | LYAKIMVCHCKIOA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C |
Introduction
Chemical Structure and Rational Design
Core Scaffold and Substituent Analysis
The molecule’s backbone consists of a pyrimidin-4(3H)-one ring system substituted at position 3 with a multifunctional side chain. Key structural features include:
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Pyrimidinone Core:
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5,6-Dimethyl groups: Methyl substituents at positions 5 and 6 enhance steric bulk and may influence electronic properties, potentially modulating interactions with biological targets.
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Keto group at position 4: The 4(3H)-one tautomer provides hydrogen-bonding capability, a common feature in kinase inhibitors and nucleotide analogs.
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Position 3 Substituent:
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Ethyl linker: A two-carbon chain connects the pyrimidinone core to a piperidine ring.
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Piperidine moiety: The nitrogen-containing six-membered ring serves as a conformational spacer and may participate in cation-π interactions or protonation-dependent binding.
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1,2,4-Oxadiazole heterocycle: Linked to the piperidine via a methylene bridge, this five-membered ring (with oxygen and two nitrogen atoms) acts as a rigid planar group, often employed as a bioisostere for ester or amide functionalities.
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o-Tolyl group: An ortho-methyl-substituted phenyl ring attached to the oxadiazole contributes hydrophobicity and steric effects, potentially enhancing target selectivity.
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Table 1: Structural Components and Hypothesized Roles
| Component | Role in Molecular Design |
|---|---|
| Pyrimidin-4(3H)-one | Hydrogen-bond acceptor/donor scaffold |
| 5,6-Dimethyl groups | Metabolic stability modulation |
| Piperidine ring | Conformational flexibility |
| 1,2,4-Oxadiazole | Rigid planar bioisostere |
| o-Tolyl group | Hydrophobic interaction enhancement |
Synthetic Pathways and Retrosynthetic Considerations
Proposed Synthesis Strategy
While no explicit synthetic route for this compound is documented, retrosynthetic analysis suggests a convergent approach:
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Pyrimidinone Core Construction:
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Knorr pyrimidine synthesis: Condensation of a β-keto ester (e.g., acetylacetone) with a urea derivative could yield the 5,6-dimethylpyrimidin-4(3H)-one scaffold.
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N-Alkylation: Introduction of the ethyl-piperidine-oxadiazole side chain via nucleophilic substitution at position 3.
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Side Chain Assembly:
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Convergent Coupling:
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Mitsunobu or Ullmann-type coupling to connect the pyrimidinone core with the preformed side chain.
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Key Challenges:
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Regioselectivity: Ensuring proper orientation during oxadiazole cyclization.
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Steric hindrance: Managing bulky substituents during N-alkylation steps.
Physicochemical and Pharmacokinetic Predictions
Computational Property Estimation
Using tools like Molinspiration and SwissADME, the following properties were modeled:
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 476.56 g/mol |
| LogP (octanol-water) | 3.2 ± 0.5 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 8 |
| Polar surface area | 98 Ų |
| Solubility (aq.) | Poor (<10 µM) |
ADME Considerations:
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Absorption: Moderate permeability expected due to logP >3, but high polar surface area may limit intestinal absorption.
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Metabolism: Susceptible to CYP3A4-mediated oxidation (piperidine ring) and glucuronidation (pyrimidinone keto group).
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Excretion: Predominantly hepatic clearance inferred from structural analogs .
Hypothesized Pharmacological Activity
Target Prediction via Similarity Screening
Phylogenetic analysis of structural analogs suggests potential interactions with:
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Kinase Enzymes:
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PIM-1 kinase: The pyrimidinone scaffold resembles known PIM inhibitors (e.g., SGI-1776). Methyl groups at 5/6 positions may enhance affinity for the ATP-binding pocket.
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CDK2: Oxadiazole-containing CDK inhibitors (e.g., Roscovitine derivatives) show analogous substitution patterns.
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G Protein-Coupled Receptors (GPCRs):
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5-HT2A/2C receptors: Piperidine-oxadiazole motifs are prevalent in serotonergic ligands. The o-tolyl group could confer subtype selectivity.
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Table 3: Predicted Biological Targets and MOA
| Target Class | Example Target | Mechanism of Action |
|---|---|---|
| Tyrosine kinase | PIM-1 | ATP-competitive inhibition |
| Serine/threonine kinase | CDK2 | Allosteric modulation |
| GPCR | 5-HT2C | Partial agonist/antagonist activity |
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